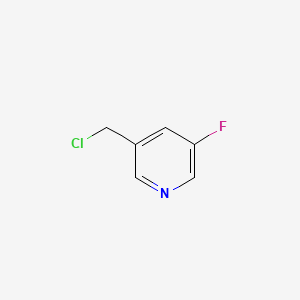

3-(Chloromethyl)-5-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-5-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCCVRHTUFNEPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Chloromethyl)-5-fluoropyridine CAS 39891-37-7 properties

Technical Whitepaper: 3-(Chloromethyl)-5-fluoropyridine CAS 39891-37-7

Executive Summary

This compound (CAS 39891-37-7) is a specialized heterocyclic building block used extensively in medicinal chemistry and agrochemical synthesis. It serves as a critical electrophilic scaffold for introducing the (5-fluoropyridin-3-yl)methyl moiety into bioactive molecules. This structural motif is prized for its ability to modulate physicochemical properties—specifically, the fluorine atom at the C5 position lowers the basicity of the pyridine ring (reducing non-specific binding) and blocks metabolic oxidation, while the methylene linker allows for flexible attachment to pharmacophores such as piperazines, pyrazoles, and secondary amines.

This guide details the physicochemical profile, synthetic pathways, reactivity patterns, and handling protocols for this high-value intermediate.

Chemical Profile & Properties[1][2][3][4][5][6]

The compound is typically synthesized and stored as its hydrochloride salt to prevent degradation (polymerization or hydrolysis) inherent to free base benzylic-type halides.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 39891-37-7 (Free Base) / 1222556-83-3 (HCl Salt) |

| Molecular Formula | C₆H₅ClFN |

| Molecular Weight | 145.56 g/mol (Free Base) |

| Appearance | Colorless to pale yellow oil (Free Base); White to off-white solid (HCl Salt) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Decomposes in water/alcohols |

| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen), desiccated |

| Stability | Moisture sensitive; prone to hydrolysis to (5-fluoropyridin-3-yl)methanol |

Synthetic Utility & Reactivity

The core utility of this compound lies in its chloromethyl group , which acts as a highly reactive electrophile in S_N2 reactions.

The Fluorine Effect

The strategic placement of fluorine at the C5 position offers two distinct advantages over non-fluorinated analogs:

-

Metabolic Blocking: The C5 position of the pyridine ring is a common site for oxidative metabolism (by CYP450 enzymes). Fluorine substitution blocks this site, potentially extending the half-life (

) of the final drug candidate. -

Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the ring. This lowers the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH, which can improve membrane permeability and reduce off-target hERG channel inhibition.

Reactivity Map

The following diagram illustrates the primary reaction pathways for transforming this scaffold into functional drug intermediates.

Figure 1: Reactivity profile showing S_N2 displacement of the chloride leaving group by various nucleophiles.

Synthesis Protocol

While direct chlorination of 3-methyl-5-fluoropyridine is possible, it often yields inseparable mixtures. The industry-standard protocol proceeds via the reduction of 5-fluoronicotinic acid to the alcohol, followed by chlorination.

Step-by-Step Methodology

Precursor: (5-Fluoropyridin-3-yl)methanol (CAS 22620-32-2).

Reagents:

-

Thionyl Chloride (

) or Methanesulfonyl Chloride ( -

Dichloromethane (DCM) or Chloroform (

). -

Catalytic DMF (optional).

Protocol (Thionyl Chloride Method):

-

Preparation: Dissolve 1.0 eq of (5-fluoropyridin-3-yl)methanol in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add 1.5 eq of Thionyl Chloride (

). Caution: Gas evolution ( -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS (look for disappearance of alcohol peak).

-

Workup (Free Base): Carefully quench with saturated

solution (at 0°C). Extract with DCM (3x). Wash organics with brine, dry over -

Workup (HCl Salt - Preferred): Concentrate the reaction mixture directly to remove excess

and solvent. Triturate the residue with diethyl ether or hexane to precipitate the hydrochloride salt. Filter and dry under vacuum.[1]

Figure 2: Synthetic route from commercially available 5-fluoronicotinic acid.

Applications in Drug Discovery

The (5-fluoropyridin-3-yl)methyl fragment is a bioisostere for benzyl and (pyridin-3-yl)methyl groups. It is frequently employed in the optimization of:

-

Kinase Inhibitors: The fragment is used to target the ATP-binding pocket or allosteric sites where a specific hydrogen bond acceptor (pyridine nitrogen) is required, but metabolic stability is a concern.

-

c-Myc Inhibitors: Recent research into c-Myc mRNA translation modulators has utilized N-((5-fluoropyridin-3-yl)methyl) motifs to improve cellular potency and pharmacokinetic profiles [1].

-

Bis-Alkylation: The compound is used to synthesize symmetric ligands like Bis((5-fluoropyridin-3-yl)methyl)amine (CAS 1073372-18-5), a secondary amine scaffold used in library synthesis [2].

Safety & Handling

-

Hazards: This compound is a benzylic-type halide , making it a potent alkylating agent. It is a severe skin and eye irritant and a potential lachrymator. It causes skin burns and may be sensitizing.

-

Engineering Controls: Always handle in a functioning chemical fume hood.

-

PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

-

Spill Cleanup: Neutralize spills with dilute ammonia or sodium bicarbonate solution before disposal.

-

Incompatibility: Reacts violently with strong oxidizers and strong bases. Hydrolyzes rapidly in the presence of water to release HCl gas.

References

-

World Intellectual Property Organization. (2023). WO2023177700A2 - C-myc mRNA translation modulators and uses thereof in the treatment of cancer.Link

-

PubChem. (2025). Bis((5-fluoropyridin-3-yl)methyl)amine.[2][3] National Library of Medicine. Link

-

ChemicalBook. (2024). This compound Hydrochloride Properties. Link

-

Google Patents. (2012). WO2012029672A1 - Noxious organism control agent. Link

Sources

Technical Monograph: 3-(Chloromethyl)-5-fluoropyridine Hydrochloride

Chemical Identity & Physiochemical Profile[1]

3-(Chloromethyl)-5-fluoropyridine hydrochloride is a high-value heterocyclic building block used extensively in modern drug discovery.[1] It serves as a critical electrophile for introducing the 5-fluoro-3-pyridylmethyl motif, a structural fragment often employed to optimize lipophilicity (LogP) and metabolic stability (t½) in lead compounds.

Unlike its benzyl chloride analogs, the pyridine nitrogen renders this compound significantly more sensitive to pH and nucleophilic degradation. The hydrochloride salt form is the industry standard for storage and handling due to the volatility and instability of the free base.

Core Data Matrix

| Property | Value | Notes |

| Compound Name | This compound hydrochloride | |

| CAS Number (Salt) | 1222556-83-3 | Primary commercial identifier |

| CAS Number (Free Base) | 39891-37-7 | Unstable; generated in situ |

| Molecular Formula | C₆H₆Cl₂FN | C₆H₅ClFN[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 182.02 g/mol | Exact Mass: 180.9861 |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Solubility | Soluble in DMSO, Methanol, Water | Rapidly hydrolyzes in water |

| Melting Point | 140–145 °C (Decomposes) | Varies by purity/hydration |

Synthetic Routes & Mechanistic Causality

The synthesis of this compound hydrochloride requires precise control over the halogenation step to prevent polymerization. The most robust route for scale-up involves the reduction of 5-fluoronicotinic acid derivatives followed by deoxyhalogenation.

Validated Synthetic Workflow

The following protocol minimizes the formation of the "dimeric ether" byproduct, a common impurity in this synthesis.

Step 1: Esterification

-

Precursor: 5-Fluoronicotinic acid.[8]

-

Reagent: MeOH / H₂SO₄ (cat).

-

Mechanism: Fischer esterification.

-

Why: The acid is difficult to reduce directly with mild reagents; the methyl ester allows the use of NaBH₄ rather than LiAlH₄, improving safety.

Step 2: Reduction

-

Reagent: NaBH₄ (Sodium Borohydride) in MeOH/THF.

-

Product: (5-Fluoropyridin-3-yl)methanol.

-

Critical Control: Temperature must be kept <10°C during addition to prevent over-reduction or ring opening.

Step 3: Chlorination (The Critical Step)

-

Reagent: Thionyl Chloride (SOCl₂).

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Mechanism: The alcohol attacks SOCl₂ to form an alkyl chlorosulfite intermediate, which collapses via an Sɴi (or Sɴ2 in the presence of base) mechanism to release SO₂ and the alkyl chloride.

-

Salt Formation: As the reaction proceeds, HCl gas is generated. In non-polar solvents like toluene, the product precipitates directly as the hydrochloride salt, driving the reaction to completion (Le Chatelier’s principle).

Reaction Pathway Diagram

Figure 1: Stepwise synthetic conversion from 5-fluoronicotinic acid. The final chlorination step utilizes thionyl chloride to generate the HCl salt in situ.

Reactivity & Medicinal Chemistry Applications[10][11][12]

In drug design, this compound is a "Scaffold Hopping" tool. It is primarily used to replace benzyl groups or non-fluorinated pyridines.

The "Fluorine Effect"

Replacing a hydrogen with fluorine at the 5-position (C5) of the pyridine ring induces several critical changes:

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH compared to the non-fluorinated analog. This improves membrane permeability.

-

Metabolic Blocking: The C5 position is a metabolic "soft spot" prone to oxidation by CYP450 enzymes. Fluorine blocks this site, extending the drug's half-life (t½).

Primary Reaction: Sɴ2 Alkylation

The chloromethyl group is a potent electrophile. The reaction usually involves:

-

Nucleophiles: Amines (secondary), Phenols, Thiols.

-

Base: K₂CO₃ or Cs₂CO₃ (Cesium is preferred for lower reactivity nucleophiles).

-

Solvent: DMF or Acetonitrile.

Protocol Note: Because the reagent is an HCl salt, an extra equivalent of base is required to neutralize the salt before the nucleophilic attack can occur. Failure to account for this is the #1 cause of low yields in this reaction.

Application Workflow

Figure 2: Common derivatization pathways. Note the requirement for excess base to neutralize the hydrochloride salt.

Handling, Stability, & Safety

Stability Concerns

-

Hygroscopicity: The HCl salt is extremely hygroscopic. Exposure to moist air leads to the formation of a sticky paste and eventual hydrolysis to the alcohol and HCl.

-

Storage: Must be stored in a desiccator or under inert gas (Nitrogen/Argon) at 2–8°C.

-

Free Base Instability: Never store the free base. If the free base is generated during workup, use it immediately. It polymerizes upon standing due to intermolecular self-alkylation (pyridine nitrogen attacking the chloromethyl group of another molecule).

Safety Profile (GHS Classifications)

-

Skin/Eye: Causes severe skin burns and eye damage (Category 1B). The hydrolysis releases HCl acid on contact with moisture (sweat/tears).

-

Acute Toxicity: Harmful if swallowed (Category 4).[5]

-

Genotoxicity: As an alkylating agent, it should be treated as a potential mutagen. Handle inside a fume hood with double-gloving protocols.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21698425, this compound. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. This compound hydrochloride | CAS 1222556-83-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 3-(Chloromethyl)-5-fluoro-2-methylpyridine|BLD Pharm [bldpharm.com]

- 4. chem-contract.com [chem-contract.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

safety data sheet SDS for 3-(Chloromethyl)-5-fluoropyridine

An In-depth Technical Guide to the Safety Data for 3-(Chloromethyl)-5-fluoropyridine

Introduction

This compound is a halogenated pyridine derivative. Compounds of this class are pivotal building blocks in medicinal chemistry and agrochemical synthesis, often serving as versatile intermediates in the construction of more complex bioactive molecules.[1][2] The presence of a reactive chloromethyl group and a fluorinated pyridine ring imparts a unique chemical profile that, while synthetically useful, necessitates a comprehensive understanding of its potential hazards. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the safety data associated with this compound, moving beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols and handling procedures.

Chemical Identification and Properties

A precise understanding of the compound's identity and physical characteristics is the foundation of safe handling.

| Identifier | Value | Source |

| Chemical Name | This compound | [3][4] |

| CAS Number | 39891-37-7 | [3] |

| Molecular Formula | C₆H₅ClFN | [4] |

| Molecular Weight | 145.56 g/mol | [4] |

| Structure | ||

| Predicted Boiling Point | 191.1 ± 25.0 °C | [3] |

| Predicted Density | 1.270 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 2.03 ± 0.20 | [3] |

Note: The hydrochloride salt of this compound is also common and has the CAS number 1222556-83-3 and molecular formula C₆H₆Cl₂FN.[5][6] The predicted physical properties suggest this compound is a liquid at standard temperature and pressure with relatively low volatility.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The available data for the hydrochloride salt of this compound provides the most direct insight into its hazard profile.[5]

| GHS Classification | Hazard Code | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [5] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | [5] |

Signal Word: Warning[5]

Hazard Pictogram:

(GHS07)Expert Interpretation of Hazards:

-

H302 (Harmful if swallowed): This classification indicates that accidental ingestion of relatively small quantities could cause significant health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing diligent personal hygiene, such as washing hands thoroughly after handling.[5][7]

-

H315 (Causes skin irritation): The compound can cause inflammation, redness, or discomfort upon contact with the skin. This is likely due to the reactivity of the chloromethyl group, a potential alkylating agent, which can react with biological nucleophiles in the skin. This necessitates the use of appropriate chemical-resistant gloves.[5]

-

H319 (Causes serious eye irritation): Direct contact with the eyes can lead to significant and potentially painful irritation. The risk of splashes or aerosol generation must be mitigated with safety glasses or goggles.[5]

-

H335 (May cause respiratory irritation): Inhalation of vapors, mists, or aerosols can irritate the respiratory tract. All handling of the compound that could generate aerosols should be performed within a certified chemical fume hood to prevent inhalation exposure.[5]

Caption: Logical flow from chemical properties to GHS classification and required safety controls.

Protocols for Safe Handling and Exposure Control

A multi-layered approach involving engineering controls, personal protective equipment, and standardized procedures is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control is the mandatory use of a properly functioning chemical fume hood for all manipulations of the compound.[8] This is critical to control inhalation exposure (addressing H335) and to contain any potential spills. An eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

-

Skin Protection: A standard laboratory coat must be worn and kept buttoned. Wear chemical-resistant gloves (e.g., nitrile rubber) and change them immediately if contamination occurs.[8]

-

Respiratory Protection: Not typically required when work is performed in a chemical fume hood. If engineering controls are not available or are insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is necessary.[9]

Step-by-Step Handling Protocol

-

Preparation: Cordon off the work area. Ensure the chemical fume hood sash is at the appropriate height. Assemble all necessary equipment and reagents before retrieving the chemical.

-

Chemical Retrieval: Don all required PPE. Transport the chemical container in a secondary, shatter-proof container.

-

Weighing/Measuring: Perform all transfers, including weighing or volume measurement, within the fume hood to contain vapors and prevent spills.

-

Reaction Setup: Add the reagent to the reaction vessel slowly and in a controlled manner.

-

Post-Handling: Tightly seal the original container and any waste containers. Decontaminate the work surface.

-

Hygiene: Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[11] Do not eat, drink, or smoke when using this product.[5]

Caption: Standard laboratory workflow for handling hazardous chemical intermediates.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If symptoms persist, call a physician. | [7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice. | [8][11] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention. | [8] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. | [7][8] |

Accidental Release Measures

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and eliminate ignition sources as a precaution, although the compound is not classified as flammable.[9]

-

Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Sweep or scoop up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[8]

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Stability, Reactivity, and Storage

While specific stability and reactivity data for this compound is not available, its chemical structure allows for expert analysis of potential hazards.

-

Reactivity: The chloromethyl group (-CH₂Cl) is a known electrophilic site, making the molecule a potential alkylating agent. It may react with strong nucleophiles, strong bases, and strong oxidizing agents.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[12]

-

Conditions to Avoid: Avoid excessive heat and exposure to incompatible materials.

-

Hazardous Decomposition Products: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[9]

Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][11] Keep away from incompatible materials such as strong oxidizing agents.[11]

Toxicological and Ecological Information

Disposal Considerations

All waste materials containing this compound must be treated as hazardous chemical waste.

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[7]

-

Do not allow the material to enter drains or water courses.

-

Waste should be handled by a licensed professional waste disposal service.[14]

Conclusion

This compound is a valuable chemical intermediate with a defined set of hazards, primarily related to its irritant properties and acute oral toxicity. A thorough understanding and strict adherence to the safety protocols outlined in this guide—particularly the consistent use of a chemical fume hood and appropriate PPE—are essential for its safe use in a research and development setting. The reactivity of the chloromethyl group should be a key consideration in experimental design and storage.

References

- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98.

- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information.

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: this compound hydrochloride.

- ChemicalBook. (n.d.). This compound.

- ChemicalBook. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine - Safety Data Sheet.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Chloro-5-fluoropyridine. National Center for Biotechnology Information.

- ChemContract. (n.d.). This compound hydrochloride.

- Apollo Scientific. (2023). Safety Data Sheet: 3-(Chloromethyl)-5-methylpyridine hydrochloride.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-chloro-3-fluoropyridine.

- KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: Pyridine.

- Thermo Fisher Scientific. (2015). Safety Data Sheet: 2,3-Dichloro-5-trifluoromethylpyridine.

- PubChem. (n.d.). 3,5-Dichloro-2,4,6-trifluoropyridine. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (2013). Safety Data Sheet: 3-Fluoropyridine.

- Echemi. (n.d.). 5-ChloroMethyl-3-fluoro-2-Methoxy-pyridine Safety Data Sheets.

- Sigma-Aldrich. (2014). Safety Data Sheet: Pyridine.

- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- PubChemLite. (n.d.). 3-(chloromethyl)-2-fluoropyridine (C6H5ClFN).

- PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information.

- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.

- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

- Agriculture & Environment Research Unit (AERU). (n.d.). Florpyrauxifen-benzyl (Ref: XDE-848 BE). University of Hertfordshire.

- PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information.

- European Food Safety Authority. (2018). Peer review of the pesticide risk assessment of the active substance florpyrauxifen (variant assessed florpyrauxifen‐benzyl). EFSA Journal, 16(8), e05378.

- PubChem. (n.d.). 3-Fluoro-5-methylpyridine. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Fluoropyridine. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-Bromo-2-chloro-5-fluoropyridine. National Center for Biotechnology Information.

- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Florpyrauxifen-benzyl (Ref: XDE-848 BE) [sitem.herts.ac.uk]

- 3. This compound | 39891-37-7 [amp.chemicalbook.com]

- 4. This compound | C6H5ClFN | CID 21698425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. chem-contract.com [chem-contract.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. westliberty.edu [westliberty.edu]

3-(Chloromethyl)-5-fluoropyridine pKa and physical data

Executive Summary

3-(Chloromethyl)-5-fluoropyridine (typically supplied as the hydrochloride salt, CAS: 1222556-83-3) is a critical heterocyclic building block in medicinal chemistry and agrochemical development.[1][2] It serves as a versatile electrophile for introducing the 5-fluoro-3-pyridyl moiety—a pharmacophore often employed to modulate lipophilicity and metabolic stability in drug candidates.[1]

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, with a specific focus on pKa modulation, synthetic pathways, and handling protocols required for its stability.

Chemical Identity & Physical Properties[3][4][5][6]

The compound is most stable and commercially available as its hydrochloride salt.[1] The free base is a reactive alkyl halide prone to hydrolysis and polymerization.[1]

Identity Data

| Parameter | Data |

| IUPAC Name | This compound hydrochloride |

| Common Name | 5-Fluoro-3-picolyl chloride HCl |

| CAS Number | 1222556-83-3 (HCl Salt); Free base implied |

| Molecular Formula | C₆H₆Cl₂FN (HCl Salt); C₆H₅ClFN (Free Base) |

| Molecular Weight | 182.02 g/mol (HCl Salt); 145.56 g/mol (Free Base) |

| SMILES | FC1=CN=CC(CCl)=C1.Cl |

| InChI Key | YHIOCGXGAXHMDQ-UHFFFAOYSA-N |

Physical Data (Experimental & Predicted)

| Property | Value / Description | Source/Note |

| Appearance | White to light yellow crystalline solid | HCl Salt |

| Melting Point | >140°C (Decomposes) | Typical for picolyl chloride salts |

| Boiling Point | ~182°C (Predicted, Free Base) | Estimated from 3-cyano analog |

| Solubility | Soluble in Water, Methanol, DMSO | Hydrolyzes slowly in water |

| Hygroscopicity | High | Store under inert gas |

| LogP | 1.48 (Predicted) | Lipophilic (Free Base) |

| pKa (Conj.[1] Acid) | 2.2 ± 0.3 (Predicted) | See Section 3 for analysis |

pKa and Electronic Properties Analysis

Understanding the pKa of this compound is essential for predicting its behavior in nucleophilic substitutions and its ionization state in physiological media.

Theoretical Derivation

The basicity of the pyridine nitrogen is modulated by the electronic effects of substituents at the 3- and 5-positions.[1]

-

Pyridine (Reference): pKa ≈ 5.25.

-

Effect of 3-Fluoro Group: Fluorine is a strong electron-withdrawing group (EWG) via the inductive effect (-I), significantly reducing electron density on the ring nitrogen.[1]

-

Data Point: 3-Fluoropyridine pKa ≈ 2.97.[1]

-

-

Effect of 5-Chloromethyl Group: The chloromethyl group (-CH₂Cl) is also electron-withdrawing relative to a methyl group (due to the electronegative chlorine), though less so than fluorine.[1]

-

Estimation: A 3-chloromethyl group typically lowers the pyridine pKa by ~0.5–1.0 unit compared to 3-methylpyridine (pKa 5.68).

-

pKa Calculation

Combining these effects, the cumulative electron withdrawal renders the nitrogen significantly less basic than unsubstituted pyridine.

Electronic Distribution Diagram (Graphviz)[1]

Figure 1: Additive electronic effects lowering the basicity of the pyridine ring.[1]

Synthesis and Manufacturing

The synthesis typically proceeds from 5-fluoronicotinic acid derivatives.[1] The key challenge is preserving the chloromethyl group, which is highly reactive.

Synthetic Route[1][9][10]

-

Esterification/Reduction: 5-Fluoronicotinic acid is esterified and reduced to the alcohol.[1]

-

Chlorination: The alcohol is converted to the alkyl chloride using thionyl chloride (SOCl₂).

Synthesis Workflow (Graphviz)[1]

Figure 2: Step-wise synthesis from 5-fluoronicotinic acid.

Reactivity & Applications

The chloromethyl group is a "soft" electrophile, highly susceptible to S_N2 reactions . The 5-fluoro group remains stable under mild nucleophilic conditions but can undergo S_NAr (Nucleophilic Aromatic Substitution) under forcing conditions with strong nucleophiles.[1]

Primary Reaction: Alkylation

The compound is primarily used to attach the 5-fluoro-3-pyridyl methyl group to amines, thiols, or phenols.[1]

Protocol: General N-Alkylation

-

Dissolution: Dissolve the amine (1.0 eq) in dry DMF or Acetonitrile.

-

Base Addition: Add excess base (K₂CO₃ or DIPEA, 2.0–3.0 eq) to neutralize the HCl salt of the reagent.

-

Addition: Add this compound HCl (1.1 eq) portion-wise at 0°C.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

-

Workup: Dilute with water, extract with EtOAc.

Reactivity Profile (Graphviz)[1]

Figure 3: Divergent reactivity pathways. Hydrolysis is a competing side reaction.[1]

Handling, Safety, and Stability

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Skin Corr. 1B | H314 | Causes severe skin burns and eye damage. |

| Acute Tox. 4 | H302 | Harmful if swallowed. |

Stability Protocol

-

Moisture Sensitivity: The C-Cl bond is labile.[1] Exposure to atmospheric moisture converts the solid to a sticky gum (hydrolysis to alcohol) and releases HCl gas.

-

Storage:

-

Self-Alkylation: The free base can self-polymerize (intermolecular N-alkylation).[1] Always store as the HCl salt to suppress the nucleophilicity of the pyridine nitrogen.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1222556-83-3, this compound hydrochloride. Retrieved from [Link][1]

-

Reich, H. J. (2022). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison.[1] (Used for structural estimation of pKa shifts). Retrieved from [Link][1]

Sources

High-Purity 3-(Chloromethyl)-5-fluoropyridine: Sourcing, Validation, and Application Guide

The following technical guide is designed for researchers and drug development professionals requiring high-purity 3-(Chloromethyl)-5-fluoropyridine . It prioritizes chemical causality, rigorous validation, and strategic sourcing over simple lists.

Executive Summary

This compound (HCl Salt CAS: 1222556-83-3 ; Free Base CAS: 39891-37-7 ) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a "warhead" for introducing the 5-fluoropyridine moiety—a bioisostere often used to modulate pKa, metabolic stability, and lipophilicity in kinase inhibitors and GPCR ligands.

Sourcing this compound presents a specific technical challenge: the benzylic-type chloride is reactive.[1] Poor synthesis or storage leads to hydrolysis (alcohol formation) or dimerization, which can silently compromise yield in subsequent expensive coupling steps. This guide provides a self-validating framework for sourcing and verifying this material.

Chemical Profile & Critical Quality Attributes (CQAs)

To ensure reproducibility in SAR (Structure-Activity Relationship) studies, the material must meet specific CQAs. The hydrochloride salt is the preferred commercial form due to enhanced stability compared to the volatile and reactive free base.

Table 1: Technical Specifications & CQAs

| Attribute | Specification | Rationale |

| CAS (HCl) | 1222556-83-3 | Definitive identifier for the stable salt form.[1][2] |

| Appearance | White to off-white crystalline solid | Yellowing indicates degradation (N-oxide formation or polymerization).[1] |

| Purity (HPLC) | ≥ 97.0% (Area %) | Impurities >3% can compete in nucleophilic substitutions. |

| Identity (NMR) | Conforms to structure (1H, 19F) | 19F NMR is critical to rule out regioisomers (e.g., 2-fluoro analogs). |

| Residual Alcohol | < 1.0% | The precursor (5-fluoropyridin-3-yl)methanol is the most common impurity.[1] |

| Moisture | < 0.5% (LOD) | Water accelerates hydrolysis of the chloromethyl group. |

Synthesis & Impurity Landscape

Understanding the synthesis is the only way to predict the impurity profile. The standard industrial route involves the reduction of 5-fluoronicotinic acid followed by deoxyhalogenation.

Key Impurity Vectors[1]

-

Hydrolysis Precursor: Incomplete chlorination leaves (5-fluoropyridin-3-yl)methanol. This alcohol will compete with the desired chloride in alkylation reactions, leading to inseparable mixtures.

-

Regioisomers: If the starting material (5-fluoronicotinic acid) contained 2-fluoro or 6-fluoro isomers, these will persist.[1]

-

Dimerization: The free base can self-alkylate (intermolecular N-alkylation) if not immediately acidified.[1]

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the synthesis pathway and where specific impurities originate.

Figure 1: Synthesis pathway showing the origin of the critical alcohol impurity and potential dimerization risks.

Analytical Validation Protocols

Do not rely solely on the supplier's Certificate of Analysis (CoA). The reactivity of the chloromethyl group means degradation can occur during shipping.

Protocol A: 1H NMR Identity & Purity Check[1]

-

Solvent: DMSO-d6 (Avoid CDCl3 if it contains traces of HCl/water which might induce degradation during acquisition).[1]

-

Key Signals:

-

Chloromethyl CH2: Singlet around δ 4.8 - 4.9 ppm.[1]

-

Aromatic Protons: Three distinct signals. Look for the large J(H-F) coupling constants.

-

-

Diagnostic for Impurity: A shift of the methylene singlet to ~4.5 ppm indicates the alcohol (hydrolysis product).

Protocol B: 19F NMR Regioisomer Screen

-

Rationale: 1H NMR often shows overlapping aromatic multiplets. 19F NMR provides a clean singlet (or doublet/triplet depending on decoupling) that instantly reveals if you have the wrong isomer (e.g., 2-fluoro vs 5-fluoro).[1]

-

Standard: 5-Fluoropyridine signal typically appears around -120 to -130 ppm (referenced to CFCl3). Any secondary peaks >1% indicate isomeric contamination.

Protocol C: HPLC Purity (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

-

Gradient: 5% to 95% ACN over 10 mins.

-

Detection: UV at 254 nm.

-

Note: The chloromethyl group is susceptible to hydrolysis in aqueous mobile phases.[3] Run samples immediately after preparation. Do not leave in the autosampler overnight.

Sourcing Strategy & Supplier Landscape[1]

Sourcing should be tiered based on the development stage.

Supplier Qualification Workflow

The following logic determines which supplier category matches your current need.

Figure 2: Decision matrix for selecting between catalog distributors and bulk manufacturers.[1]

Recommended Suppliers

Note: Ensure to verify current stock and batch-specific CoAs.

1. Discovery Scale (< 10g) - High Speed[1]

-

Sigma-Aldrich (Merck): Reliable for small reference standards.[1] Offers the HCl salt (Product # varies by region).

-

Fluorochem: UK-based, excellent inventory for fluorinated heterocycles.[1] Often stocks the HCl salt (Cat# 047341).

-

Enamine: Major building block supplier. Good for "make-on-demand" if out of stock, but usually holds stock of this common scaffold.[1]

-

BLD Pharm: Strong presence in heterocyclic building blocks with competitive pricing for 1g-10g sizes.[1]

2. Process/Bulk Scale (> 100g) - High Consistency

-

ChemContract: Specializes in custom synthesis of halogenated pyridines.

-

Combi-Blocks: Often bridges the gap between catalog and bulk; frequently lists larger pack sizes (25g, 100g) in stock.

-

Apollo Scientific: Strong capability in fluorinated aromatics sourcing and bulk manufacturing.

Handling & Safety (E-E-A-T)

Warning: this compound is an alkylating agent .[1]

-

Toxicity: It causes severe skin burns and eye damage (H314). It is potentially mutagenic due to its ability to alkylate DNA.

-

Handling: Use a fume hood. Double-glove (nitrile) is recommended.[1]

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture ingress will liberate HCl gas and convert the solid to a sticky alcohol mass.

References

-

National Center for Biotechnology Information (NCBI).

- Sigma-Aldrich. Product Specification: this compound hydrochloride.

-

Fluorochem. Safety Data Sheet (SDS) for this compound hydrochloride.

-

O'Hagan, D. "Fluorine in medicinal chemistry." Journal of Fluorine Chemistry, 2010. (Contextual grounding for the use of 5-fluoropyridine scaffolds).

Sources

3-(Chloromethyl)-5-fluoropyridine PubChem CID 21698425

An In-Depth Technical Guide to 3-(Chloromethyl)-5-fluoropyridine (PubChem CID: 21698425): A Key Building Block in Modern Synthesis

Executive Summary

This compound is a pivotal bifunctional reagent that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and agrochemical synthesis. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications. By strategically positioning a reactive chloromethyl group and a modulating fluorine atom on a pyridine scaffold, this molecule offers a versatile platform for the synthesis of novel compounds. The presence of fluorine is critical for enhancing pharmacokinetic profiles, metabolic stability, and binding affinities of target molecules, making this building block invaluable for drug development professionals. This document will explore its synthesis, detail its characteristic reactions, and provide practical protocols and safety guidelines for its use in a research setting.

The Strategic Importance of Fluorinated Pyridines

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic incorporation of fluorine atoms onto this scaffold has become a cornerstone of modern drug design.[1] Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's properties by:

-

Modulating Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can be crucial for tuning a drug's solubility, cell permeability, and off-target activity.

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an extended half-life and improved bioavailability of the drug candidate.[1]

-

Improving Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein targets and can alter the conformation of a molecule to better fit a binding pocket.

This compound serves as a direct and efficient handle to introduce the (5-fluoropyridin-3-yl)methyl moiety, combining the benefits of the pyridine core and fluorine substitution with a reactive site for facile chemical elaboration.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of this compound are essential for its effective use. The compound is most commonly supplied as a free base or as a more stable hydrochloride salt.

| Property | Value | Source |

| PubChem CID | 21698425 | [2] |

| CAS Number | 39891-37-7 | [3] |

| Molecular Formula | C₆H₅ClFN | [3] |

| Molecular Weight | 145.56 g/mol | [3] |

| Predicted Boiling Point | 191.1 ± 25.0 °C | [3] |

| Predicted Density | 1.270 ± 0.06 g/cm³ | [3] |

| Form | Available as free base or hydrochloride salt (CAS: 1222556-83-3) | [4][5] |

Retrosynthetic Analysis and Synthetic Protocol

While numerous suppliers offer this reagent, understanding its synthesis is crucial for process development and cost analysis. A logical synthetic approach involves the selective chlorination of a readily available precursor, 5-fluoro-3-methylpyridine.

Retrosynthetic Pathway

A plausible retrosynthetic analysis points to the benzylic chlorination of 5-fluoro-3-methylpyridine as the most direct route. This precursor itself can be derived through various established methods for pyridine functionalization.

Caption: Retrosynthetic approach for this compound.

Experimental Protocol: Synthesis via Radical Chlorination

This protocol describes a standard laboratory-scale procedure for the synthesis of this compound from 5-fluoro-3-methylpyridine. The causality for this choice rests on the high selectivity of N-Chlorosuccinimide (NCS) for radical chlorination at the benzylic position over aromatic C-H bonds under appropriate initiation.

Reagents and Equipment:

-

5-Fluoro-3-methylpyridine

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (Radical Initiator)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (DCM) (Solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-fluoro-3-methylpyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in CCl₄ or an alternative appropriate solvent (e.g., DCM) under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the solution.

-

Initiation: Add a catalytic amount of benzoyl peroxide or AIBN (approx. 0.02 eq). Rationale: A radical initiator is required to start the chain reaction by generating a chlorine radical from NCS.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of solvent.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M sodium thiosulfate solution (to quench any remaining active chlorine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound stems from the reactivity of the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution reactions. The chlorine atom is an excellent leaving group, facilitating the attachment of the fluoropyridinylmethyl moiety to a wide range of nucleophiles.

Nucleophilic Substitution (Sₙ2) Reactions

This compound is an ideal substrate for Sₙ2 reactions. The workflow involves the reaction of this compound with a nucleophile, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: Workflow for nucleophilic substitution using the title compound.

Protocol: Synthesis of a Tertiary Amine

This protocol details the synthesis of N-((5-fluoropyridin-3-yl)methyl)piperidine, a representative example of an Sₙ2 reaction that is foundational in building compound libraries for drug discovery.

Reagents and Equipment:

-

This compound hydrochloride[5]

-

Piperidine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

-

Setup: To a round-bottom flask, add this compound hydrochloride (1.0 eq) and the chosen solvent (e.g., ACN).

-

Base Addition: Add potassium carbonate (2.5 eq). Rationale: K₂CO₃ is a mild, inexpensive base that neutralizes the HCl salt of the starting material and the HCl generated during the reaction. An excess ensures the reaction goes to completion.

-

Nucleophile Addition: Add piperidine (1.1 eq) to the stirring suspension.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 50°C to accelerate the reaction. Monitor progress by TLC.

-

Workup: Upon completion, filter off the inorganic salts and wash with the solvent.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify by column chromatography if necessary to yield the desired tertiary amine.

Applications in Research and Development

This compound is primarily utilized as a building block in the synthesis of high-value chemical entities.

-

Pharmaceuticals: It is a key intermediate for compounds targeting a range of diseases. Its structure is particularly valuable for developing kinase inhibitors, antiviral agents, and anticancer therapeutics where the fluoropyridine moiety can interact with the target protein and enhance drug-like properties.[6]

-

Agrochemicals: The trifluoromethylpyridine scaffold, a close relative, is a dominant feature in modern pesticides.[7][8] By extension, this compound is an attractive intermediate for creating novel herbicides, fungicides, and insecticides with potentially improved efficacy and selectivity.

-

Combinatorial Chemistry: Its well-defined reactivity makes it an ideal reagent for constructing large, diverse libraries of compounds for high-throughput screening, accelerating the discovery of new lead compounds.

Safety, Handling, and Storage

Proper handling of this compound and its hydrochloride salt is imperative due to its hazardous nature.

| Hazard Class | GHS Statement | Precautionary Code |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270, P301+P312 |

| Skin Irritation | H315: Causes skin irritation | P264, P280 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271 |

Source: Based on data for the hydrochloride salt.[5]

Safe Handling Procedures:

-

Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[5][10]

-

Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[10]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent moisture ingress and degradation.[6][11]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound, PubChem CID 21698425, is more than a simple chemical reagent; it is a strategic tool for molecular design. By providing a robust pyridine core, a performance-enhancing fluorine atom, and a reactive chloromethyl handle, it empowers chemists to efficiently synthesize complex molecules. Its proven value as an intermediate in the creation of pharmaceuticals and its high potential in agrochemical development underscore its importance. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and safe handling is essential to fully leverage its synthetic potential.

References

-

This compound hydrochloride . chem-contract. [Link]

-

This compound | C6H5ClFN | CID 21698425 . PubChem. [Link]

-

3-Chloro-5-fluoropyridine | C5H3ClFN | CID 12031536 . PubChem. [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 . PubChem. [Link]

- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.

-

This compound hydrochloride . MySkinRecipes. [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 . PubChem. [Link]

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 . PubChem. [Link]

-

Fluorine in drug discovery: Role, design and case studies . Pre-proof Manuscript. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PMC. [Link]

- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 . PubChem. [Link]

- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Preparation of \trifluoromethyl\pyridines - EP 0110690 A1.

-

Trifluoromethylpyridine: Its chemistry and applications . Research Outreach. [Link]

- CN102898358A - Preparation method of fluoropyridine compounds.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 . MDPI. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. This compound | C6H5ClFN | CID 21698425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 39891-37-7 [amp.chemicalbook.com]

- 4. chem-contract.com [chem-contract.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound hydrochloride [myskinrecipes.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemscene.com [chemscene.com]

Methodological & Application

Application Note: A Validated Multi-Step Synthesis of 3-(Chloromethyl)-5-fluoropyridine from 3-Picoline

Abstract

This technical guide provides a comprehensive, multi-step protocol for the synthesis of 3-(Chloromethyl)-5-fluoropyridine, a valuable fluorinated pyridine building block, starting from the readily available commodity chemical, 3-picoline (3-methylpyridine). Fluorinated pyridine derivatives are critical structural motifs in a wide range of modern agrochemicals and pharmaceuticals, where the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2] This document outlines a robust and logical synthetic pathway, detailing each transformation with step-by-step protocols, mechanistic insights, and critical safety considerations suitable for implementation in a research or process development laboratory. The described pathway proceeds through the formation of a key intermediate, 3-fluoro-5-methylpyridine, followed by a series of functional group manipulations—oxidation, reduction, and chlorination—to yield the final target molecule.

Overall Synthetic Strategy

The conversion of 3-picoline to this compound is a non-trivial process that requires the strategic introduction of a fluorine atom onto the pyridine ring and the conversion of a methyl group into a chloromethyl group. A direct, one-pot conversion is not feasible. The chosen strategy is a sequential, seven-step synthesis that logically separates the ring functionalization from the side-chain modification.

The overall workflow is visualized below:

Figure 1: Overall synthetic workflow from 3-Picoline to this compound.

Part I: Synthesis of the Key Intermediate, 3-Fluoro-5-methylpyridine

This initial phase focuses on the challenging task of introducing a fluorine atom at the 5-position of the 3-picoline scaffold. The strategy employs a classic aromatic functionalization route: nitration to introduce a functional handle, reduction of the nitro group to an amine, and finally, a Balz-Schiemann reaction to convert the amino group into the desired fluorine substituent.

Protocol 1.1: Nitration of 3-Picoline

Principle: Direct electrophilic nitration of the pyridine ring. While the pyridine ring is generally deactivated towards electrophilic substitution, the reaction can be forced under harsh conditions (oleum) to yield the 3-nitro derivative, which in the case of 3-picoline, directs to the 5-position.

Materials:

-

3-Picoline

-

Fuming Sulfuric Acid (20% SO₃)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 200 mL of fuming sulfuric acid to 0 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 46.5 g (0.5 mol) of 3-picoline to the cold acid while maintaining the temperature below 10 °C.

-

Nitrating Agent Addition: Add 55.5 g (0.55 mol) of powdered potassium nitrate portion-wise over 1 hour, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, slowly heat the mixture to 100 °C and maintain for 4 hours.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto 1 kg of crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by adding solid sodium carbonate until the pH is ~8. This step is highly exothermic and will release large volumes of CO₂; perform with vigorous stirring in a large vessel.

-

Extraction: Extract the aqueous slurry with dichloromethane (3 x 200 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-methyl-5-nitropyridine.

-

Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety: This reaction uses highly corrosive fuming sulfuric acid and involves a highly exothermic neutralization. Work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including an acid-resistant apron, gloves, and face shield.

Protocol 1.2: Reduction of 3-Methyl-5-nitropyridine

Principle: The nitro group is selectively reduced to a primary amine using a standard metal-acid system, such as tin(II) chloride in hydrochloric acid.

Materials:

-

3-Methyl-5-nitropyridine

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (50% w/v)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: Dissolve 27.6 g (0.2 mol) of 3-methyl-5-nitropyridine in 150 mL of concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: Add 135.4 g (0.6 mol) of tin(II) chloride dihydrate to the solution. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture in an ice bath.

-

Neutralization: Carefully add 50% NaOH solution until the precipitated tin salts redissolve and the solution is strongly basic (pH > 12).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-5-methylpyridine as a solid.

Safety: The reaction involves concentrated acid and a strong base. The neutralization is exothermic. Perform all operations in a fume hood.

Protocol 1.3: Balz-Schiemann Fluorination

Principle: This classic reaction converts an aromatic primary amine into a fluorine substituent via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[3]

Materials:

-

3-Amino-5-methylpyridine

-

Tetrafluoroboric Acid (HBF₄, 48% in H₂O)

-

Sodium Nitrite (NaNO₂)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

Protocol:

-

Diazotization: In a flask suitable for low-temperature reactions, dissolve 10.8 g (0.1 mol) of 3-amino-5-methylpyridine in 50 mL of 48% HBF₄ at 0 °C.

-

Slowly add a pre-cooled solution of 7.6 g (0.11 mol) of sodium nitrite in 15 mL of water, keeping the internal temperature between -5 °C and 0 °C.

-

Stir the resulting slurry for 30 minutes at 0 °C. The diazonium tetrafluoroborate salt will precipitate.

-

Isolation of Salt: Filter the cold slurry, wash the precipitate with cold water, then cold methanol, and finally cold diethyl ether. Dry the salt under vacuum. DO NOT allow the dry salt to warm up; it is potentially explosive.

-

Decomposition: Gently heat the dry diazonium salt in a flask under an inert atmosphere. The decomposition will start, evolving N₂ and BF₃ gas. Control the heating to maintain a steady rate of gas evolution.

-

Workup: After gas evolution ceases, cool the flask. The crude product can be isolated by vacuum distillation of the residue.

-

Purification: The distilled product can be further purified by dissolving in diethyl ether, washing with saturated sodium bicarbonate solution, drying over MgSO₄, and redistilling.

Safety: Dry diazonium salts are shock-sensitive and can be explosive. Handle with extreme care, using safety shields. The decomposition step releases toxic BF₃ gas, which must be scrubbed through a basic solution. This protocol should only be performed by experienced chemists with appropriate safety measures in place.

Part II: Functional Group Transformation to the Final Product

With the key intermediate 3-fluoro-5-methylpyridine in hand, the focus shifts to converting the methyl group at the 3-position into the desired chloromethyl functionality. This is achieved via a three-step sequence: oxidation to a carboxylic acid, reduction to a primary alcohol, and final chlorination.

Protocol 2.1: Oxidation to 5-Fluoronicotinic Acid

Principle: The robust methyl group is oxidized to a carboxylic acid using a strong oxidizing agent, potassium permanganate. A similar oxidation of 3-picoline to nicotinic acid is well-established.[4]

Materials:

-

3-Fluoro-5-methylpyridine

-

Potassium Permanganate (KMnO₄)

-

Water

-

Hydrochloric Acid (HCl)

Protocol:

-

Reaction Setup: Suspend 11.1 g (0.1 mol) of 3-fluoro-5-methylpyridine in 200 mL of water in a 1 L flask equipped with a mechanical stirrer and reflux condenser.

-

Oxidant Addition: Heat the mixture to 85 °C. Add 34.8 g (0.22 mol) of potassium permanganate in small portions over 2 hours, maintaining the temperature between 85-95 °C.

-

Reaction: After the addition is complete, continue heating and stirring for an additional 1 hour. A brown precipitate of MnO₂ will form.

-

Workup: Cool the reaction mixture and filter to remove the MnO₂. Wash the filter cake with hot water.

-

Precipitation: Combine the filtrate and washings. Acidify with concentrated HCl to pH 3-4. The product, 5-fluoronicotinic acid, will precipitate.

-

Isolation: Cool the mixture in an ice bath for 1 hour, then collect the solid product by filtration. Wash with cold water and dry under vacuum.

Safety: The reaction with potassium permanganate is highly exothermic. Control the rate of addition carefully to avoid an uncontrolled temperature increase.

Protocol 2.2: Reduction to (5-Fluoro-3-pyridinyl)methanol

Principle: The carboxylic acid is first converted to its methyl ester for a cleaner reduction. The ester is then reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄).[5]

Materials:

-

5-Fluoronicotinic Acid

-

Methanol (MeOH)

-

Sulfuric Acid (H₂SO₄)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)

-

Ethyl Acetate

Protocol:

-

Esterification:

-

In a round-bottom flask, suspend 14.1 g (0.1 mol) of 5-fluoronicotinic acid in 150 mL of methanol.

-

Carefully add 5 mL of concentrated sulfuric acid.

-

Heat the mixture to reflux for 5 hours.

-

Cool the solution, remove most of the methanol under reduced pressure, and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product, methyl 5-fluoronicotinate, with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to use directly in the next step.

-

-

Reduction:

-

Reaction Setup: In a dry three-necked flask under an inert atmosphere (N₂ or Ar), suspend 4.5 g (0.12 mol) of LiAlH₄ in 100 mL of anhydrous THF and cool to 0 °C.

-

Substrate Addition: Dissolve the crude methyl 5-fluoronicotinate from the previous step in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Quenching (Fieser method): Cool the reaction to 0 °C. Very carefully and slowly add 4.5 mL of water, followed by 4.5 mL of 15% NaOH solution, and finally 13.5 mL of water.

-

Workup: Stir the resulting granular white precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield (5-fluoro-3-pyridinyl)methanol.

-

Safety: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be run under an inert atmosphere. The quenching procedure is highly exothermic and must be performed slowly and with extreme caution behind a blast shield.

Protocol 2.3: Chlorination to this compound

Principle: The primary alcohol is converted to the corresponding alkyl chloride using thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite intermediate. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism, though for an achiral primary alcohol, the primary concern is achieving complete conversion without side reactions.[6][7][8]

Materials:

-

(5-Fluoro-3-pyridinyl)methanol

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

Protocol:

-

Reaction Setup: Dissolve 12.7 g (0.09 mol) of (5-fluoro-3-pyridinyl)methanol in 150 mL of anhydrous DCM in a flask under an inert atmosphere and cool to 0 °C.

-

Reagent Addition: Add 8.7 mL (14.2 g, 0.12 mol) of thionyl chloride dropwise via a syringe.

-

Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 3 hours. Gaseous byproducts (SO₂ and HCl) will be evolved.

-

Workup: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Slowly add saturated sodium bicarbonate solution until the aqueous layer is basic (pH ~8).

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[9]

Safety: Thionyl chloride is a corrosive and lachrymatory liquid that reacts with moisture to release toxic HCl and SO₂ gases. Handle only in a fume hood. The workup and neutralization steps are exothermic and release gas; perform slowly and with caution.

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) |

| 1.1 | 3-Picoline | KNO₃, Fuming H₂SO₄ | Neat | 100 | 50-60 |

| 1.2 | 3-Methyl-5-nitropyridine | SnCl₂·2H₂O, conc. HCl | HCl (aq) | Reflux | 85-95 |

| 1.3 | 3-Amino-5-methylpyridine | HBF₄, NaNO₂ | H₂O | 0 → Heat | 40-50 |

| 2.1 | 3-Fluoro-5-methylpyridine | KMnO₄ | Water | 85-95 | 70-80 |

| 2.2a | 5-Fluoronicotinic Acid | MeOH, H₂SO₄ | Methanol | Reflux | 90-95 |

| 2.2b | Methyl 5-fluoronicotinate | LiAlH₄ | THF | 0 → RT | 80-90 |

| 2.3 | (5-Fluoro-3-pyridinyl)methanol | SOCl₂ | DCM | 0 → RT | 85-95 |

References

-

Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

-

ReactionWeb.io. (2025). Alcohol + SOCl2. [Link]

- Google Patents. (Date Not Available). CN108164460B - A kind of method for preparing 3-picoline-N-oxide.

-

The Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. [Link]

-

Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

-

ChemIntell. (2026). Exploring the Chemistry of Pyridine N-Oxides: Focus on 3-Picoline N-Oxide. [Link]

- Google Patents. (Date Not Available). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

Chem-Impex. (Date Not Available). 3-Fluoro-5-methylpyridine. [Link]

-

Unagida, H., et al. (Date Not Available). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. [Link]

-

PubChem. (Date Not Available). This compound. [Link]

-

ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. books.rsc.org [books.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | C6H5ClFN | CID 21698425 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(Chloromethyl)-5-fluoropyridine in Medicinal Chemistry

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-(Chloromethyl)-5-fluoropyridine as a critical building block in medicinal chemistry. We delve into the underlying principles of its reactivity, offer detailed, field-proven protocols for its application in nucleophilic substitution reactions, and present case studies illustrating its role in the synthesis of biologically active molecules. This guide is designed to bridge theoretical knowledge with practical application, ensuring both scientific integrity and successful experimental outcomes.

Introduction: The Strategic Importance of the 3-Fluoro-5-methylpyridine Moiety

The incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to modulate key physicochemical and pharmacokinetic properties.[1][2][3] Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[1][2] The fluoropyridine scaffold, in particular, is a privileged structural motif found in numerous approved drugs and clinical candidates.[4]

This compound serves as a versatile and highly valuable reagent for introducing the 3-fluoro-5-methylpyridine moiety. Its utility stems from the presence of a reactive chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions, allowing for the facile connection of the fluoropyridine core to a wide array of molecular scaffolds. This guide will focus on the practical application of this reagent, providing the necessary theoretical background and experimental protocols to empower chemists in their drug discovery endeavors.

Core Concepts: Reactivity and Mechanistic Considerations

The primary utility of this compound lies in its susceptibility to nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom, displacing the chloride leaving group.

The fluorine atom at the 3-position and the nitrogen atom within the pyridine ring are electron-withdrawing, which can influence the reactivity of the chloromethyl group. While the primary reactive site is the chloromethyl carbon, under certain conditions, particularly with strong nucleophiles and elevated temperatures, nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon could be a competing pathway, although this is less common for this specific isomer.

Key Factors Influencing Nucleophilic Substitution:

-

Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, primary amines) will react more readily.

-

Base: A non-nucleophilic base is often required to deprotonate acidic nucleophiles (e.g., phenols, secondary amines, thiols), generating the more potent anionic nucleophile.

-

Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal as they can solvate the cation of the nucleophile's salt while not significantly solvating the anionic nucleophile, thus enhancing its reactivity.

-

Temperature: While many reactions proceed efficiently at room temperature, heating can be employed to accelerate slower reactions.

Experimental Protocols

The following protocols are designed to be robust starting points for the N-alkylation and O-alkylation of various nucleophiles using this compound. Researchers should consider these as templates and may need to optimize conditions for their specific substrates.

General Protocol for N-Alkylation of Amines

This protocol outlines a general procedure for the reaction of primary and secondary amines with this compound.

dot

Caption: General workflow for N-alkylation reactions.

Materials and Reagents:

-

This compound (1.0 eq)

-

Amine nucleophile (1.0 - 1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Nitrogen or Argon inlet

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 - 1.2 eq) and the chosen anhydrous solvent (to make a ~0.1-0.5 M solution).

-

Add the base (K₂CO₃ or DIPEA, 2.0 - 3.0 eq) to the stirring solution.

-

In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the amine solution at room temperature.

-

Stir the reaction mixture at room temperature or heat to 40-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.[5]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents atmospheric moisture from interfering with the reaction, especially when using hydroscopic reagents.

-

Anhydrous Solvents: Water can compete as a nucleophile, leading to the formation of (5-fluoro-3-pyridyl)methanol as a byproduct.

-

Excess Base: Ensures complete deprotonation of the amine (if it's a salt) or neutralizes the HCl generated if the amine is neutral, driving the reaction to completion. K₂CO₃ is a solid base suitable for many reactions, while DIPEA is a liquid organic base that can be useful for ensuring homogeneity.

-

Dropwise Addition: Helps to control any potential exotherm, particularly for highly reactive amines.

Protocol for O-Alkylation of Phenols

This protocol is tailored for the alkylation of phenolic substrates, which are generally less nucleophilic than amines.

Materials and Reagents:

-

This compound (1.0 eq)